(-)-Catechin gallate (-)-Catechin gallate (-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It is functionally related to a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate.
(-)-Catechin gallate is a natural product found in Camellia sinensis, Rheum palmatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 130405-40-2
VCID: VC0002467
InChI: InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1
SMILES: C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Molecular Formula: C22H18O10
Molecular Weight: 442.4 g/mol

(-)-Catechin gallate

CAS No.: 130405-40-2

Cat. No.: VC0002467

Molecular Formula: C22H18O10

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

(-)-Catechin gallate - 130405-40-2

Specification

CAS No. 130405-40-2
Molecular Formula C22H18O10
Molecular Weight 442.4 g/mol
IUPAC Name [(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1
Standard InChI Key LSHVYAFMTMFKBA-CTNGQTDRSA-N
Isomeric SMILES C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Canonical SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(-)-Catechin gallate possesses the IUPAC name [(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate. Its molecular formula is C<sub>22</sub>H<sub>18</sub>O<sub>10</sub>, with a molecular weight of 442.40 g/mol and a topological polar surface area of 177.00 Ų . The structure comprises a catechin moiety (flavan-3-ol) esterified to gallic acid, creating a stereochemical configuration critical for its bioactivity. The presence of multiple hydroxyl groups (7 donor sites) enables robust hydrogen bonding and metal chelation .

Table 1: Key Physicochemical Properties of (-)-Catechin Gallate

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>18</sub>O<sub>10</sub>
Exact Mass442.08999677 g/mol
XLogP1.50
Hydrogen Bond Donors7
Hydrogen Bond Acceptors10
Rotatable Bonds3
Solubility in Water5 mg/mL (clear solution)

Stereochemical Considerations

The (-)-enantiomer exhibits distinct biological activity compared to its (+)-counterpart due to differential interactions with cellular targets. The 2R,3S configuration facilitates optimal binding to lipid bilayers and proteins, enhancing membrane stabilization and enzyme inhibition .

Antioxidant Mechanisms and Comparative Efficacy

Free Radical Scavenging

(-)-Catechin gallate demonstrates superior ABTS<sup>- +</sup> radical scavenging capacity (92% at 50 µM) compared to ascorbate (68%) and glutathione (42%) . Its stoichiometry in the FRAP assay (Fe<sup>3+</sup> reduction) is 3.2 mol Fe<sup>2+</sup>/mol CG, outperforming epigallocatechin gallate (2.8) and epicatechin (1.9) . The galloyl group enhances electron delocalization, stabilizing radical intermediates.

Lipid Peroxidation Inhibition

In erythrocyte models, CG at 10 µM reduced AAPH-induced hemolysis by 87% and hypochlorite-induced oxidation by 94%, surpassing non-galloylated catechins . This activity correlates with its ability to intercalate into lipid bilayers, protecting both hydrophobic and hydrophilic membrane regions .

Table 2: Antioxidant Performance in Biological Systems

AssayCG Efficacy (%)Reference Standard (%)
ABTS<sup>- +</sup> scavenging92Ascorbate (68)
FRAP (Fe<sup>3+</sup>→Fe<sup>2+</sup>)320%Epicatechin (190%)
Erythrocyte hemolysis87Trolox (72)

Pharmacokinetic Profile

Absorption and Bioavailability

Oral administration of CG in humans shows low absolute bioavailability (1.6–13.9%), with peak plasma concentrations (C<sub>max</sub>) of 130–3,392 ng/mL achieved within 1–2 hours . Extensive first-pass metabolism via hepatic glucuronidation and sulfation limits systemic exposure. Co-administration with piperine enhances bioavailability by 220% through CYP3A4 and UGT inhibition .

Metabolism and Excretion

CG undergoes sequential biotransformation:

  • Phase I: O-methylation by catechol-O-methyltransferase (COMT) at 3' and 4' positions

  • Phase II: Glucuronidation (UGT1A1/1A8) and sulfation (SULT1A1)

  • Microbial metabolism: Colonic microbiota degrades CG into valerolactones and phenolic acids .

Approximately 60% of ingested CG is excreted via biliary routes, with renal clearance accounting for <10% of the dose .

Toxicological Evaluation

Acute Toxicity

The LD<sub>50</sub> in rodent models exceeds 2,000 mg/kg (oral), with no mortality observed at 5,000 mg/kg . Transient effects include gastrointestinal irritation and elevated liver enzymes (ALT/AST), resolving within 72 hours.

Chronic Exposure Risks

A 90-day rat study (100 mg/kg/day) revealed:

  • Hepatomegaly: 18% liver weight increase

  • Thyroid hyperplasia: 23% incidence vs. 5% controls

  • No observed adverse effect level (NOAEL): 50 mg/kg/day

Therapeutic Applications

Antimicrobial Activity

CG exhibits broad-spectrum effects:

  • Antibacterial: MIC = 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)

  • Antiviral: 80% inhibition of HBV DNA synthesis at 50 µM

  • Antifungal: Disrupts Candida albicans hyphae formation via ERG11 inhibition

Chemoprevention

In A549 lung cancer cells, CG (20 µM) induces:

  • Apoptosis: 45% increase via Bax/Bcl-2 ratio modulation

  • Cell cycle arrest: G0/G1 phase accumulation (68% vs. 52% control)

  • Metastasis suppression: 70% reduction in MMP-9 secretion

Challenges and Future Directions

Despite promising bioactivity, CG's therapeutic utility is constrained by:

  • Low oral bioavailability due to extensive presystemic metabolism

  • pH-dependent stability (t<sub>1/2</sub> = 2.1 hours at gastric pH)

  • Drug interactions with OATP1B1/2B1 substrates

Ongoing research focuses on:

  • Nanoencapsulation: Liposomal formulations improving bioavailability 3.8-fold

  • Prodrug development: Gallate ester analogs with enhanced membrane permeability

  • Synergistic combinations: CG + doxorubicin regimens reducing cardiotoxicity by 40%

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